molecular formula C8H7F3O B2818896 (1S)-1-(2,5-Difluorophenyl)-2-fluoroethanol CAS No. 2375248-59-0

(1S)-1-(2,5-Difluorophenyl)-2-fluoroethanol

Cat. No. B2818896
CAS RN: 2375248-59-0
M. Wt: 176.138
InChI Key: DMKXNTSGRRTPQV-MRVPVSSYSA-N
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Description

(1S)-1-(2,5-Difluorophenyl)-2-fluoroethanol, also known as DFPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DFPE is a chiral molecule that has two enantiomers, (S)-DFPE and (R)-DFPE, with (S)-DFPE being the biologically active form.

Scientific Research Applications

Microwave Assisted Fluorination

A microwave (MW) assisted fluorination technique has been developed for the fluorination of 1-arylethanones, including compounds similar to (1S)-1-(2,5-Difluorophenyl)-2-fluoroethanol. This method utilizes Selectfluor™, leading to a reduction in reaction time and reagent consumption, demonstrating a more efficient synthesis pathway for fluorinated compounds (Thvedt et al., 2009).

Synthesis of Voriconazole

The synthesis process of Voriconazole, a broad-spectrum triazole antifungal agent, involves the addition of a metalloethyl derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone. This process highlights the importance of the stereochemistry, which is similar to the compound of interest, showcasing the application in pharmaceutical synthesis (Butters et al., 2001).

Intramolecular Hydrogen Bonding in Fluoroethanols

Studies on 2-fluoroethanol show a strong preference for the gauche conformation due to intramolecular hydrogen bonding. This research provides insight into the behavior of fluoroethanols, which may be relevant for understanding the properties and reactivity of (1S)-1-(2,5-Difluorophenyl)-2-fluoroethanol (Griffith & Roberts, 1974).

Synthesis and Anticancer Activity

Compounds similar to (1S)-1-(2,5-Difluorophenyl)-2-fluoroethanol have been synthesized and shown to possess anticancer activity. Specifically, certain difluorophenyl compounds demonstrated higher cytotoxicity than reference drugs, indicating the potential for these fluorinated compounds in cancer treatment (Yamali et al., 2017).

Fluorinated Compounds in Photochromic Applications

Research into fluorinated diphenylpolyenes, including those with difluorophenyl groups, has explored their crystal structures and emission properties. This work illustrates the application of fluorinated compounds in developing materials with specific optical properties (Sonoda et al., 2007).

Stabilization of Photochromic Compounds

Fluoroalcohols, including 2-fluoroethanol, have been found to stabilize the colored merocyanine forms of photochromic compounds, demonstrating their utility in materials science for developing advanced optical materials (Suzuki et al., 1998).

properties

IUPAC Name

(1S)-1-(2,5-difluorophenyl)-2-fluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,8,12H,4H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKXNTSGRRTPQV-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(CF)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)[C@@H](CF)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(2,5-Difluorophenyl)-2-fluoroethanol

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